molecular formula C22H19ClN2O3S B6522280 4-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 933025-27-5

4-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6522280
CAS RN: 933025-27-5
M. Wt: 426.9 g/mol
InChI Key: PHAADNPWVUTLFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactivity of the compound and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve studying how it interacts with biological targets in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-6-5-7-16(2)21(15)25-22(26)24(14-17-10-12-18(23)13-11-17)19-8-3-4-9-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAADNPWVUTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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